molecular formula C18H17ClFNO3 B12323233 benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate

benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate

Cat. No.: B12323233
M. Wt: 349.8 g/mol
InChI Key: SSXSAFSLNOWRIX-UHFFFAOYSA-N
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Description

Benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate is a synthetic organic compound characterized by a molecular structure featuring both a benzyl carbamate group and a 4-fluorophenyl ring. This structure classifies it as a potential key intermediate in organic synthesis and medicinal chemistry research. Compounds with similar carbamate and halogen-substituted aryl motifs are frequently employed in the development of pharmaceutical candidates, particularly in the synthesis of complex molecules with biological activity . The specific research applications and mechanism of action for this compound are areas for investigation by qualified researchers. As with all chemicals, safe handling procedures must be followed. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO3/c19-11-17(22)16(10-13-6-8-15(20)9-7-13)21-18(23)24-12-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXSAFSLNOWRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation Methods

Synthesis of 4-Chloro-1-(4-Fluorophenyl)-3-Oxobutan-2-amine

The amine intermediate is synthesized through a Mannich reaction or nucleophilic substitution.

Mannich Reaction Approach

Reactants :

  • 4-Fluorophenylacetone (1 equiv)
  • Ammonium chloride (1.2 equiv)
  • Formaldehyde (1.5 equiv)

Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: 60°C, 12 h
  • Yield: 68–72%
Chlorination of the Butanone Backbone

Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅):

4-Fluorophenyl-3-oxobutan-2-amine + SO₂Cl₂ → 4-Chloro-1-(4-fluorophenyl)-3-oxobutan-2-amine  

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Yield: 85–90%

Carbamate Formation via Benzyl Chloroformate

The amine intermediate reacts with benzyl chloroformate under Schotten-Baumann conditions:

Reactants :

  • 4-Chloro-1-(4-fluorophenyl)-3-oxobutan-2-amine (1 equiv)
  • Benzyl chloroformate (1.1 equiv)
  • Sodium bicarbonate (2 equiv)

Conditions :

  • Solvent: Acetone/water (2:1)
  • Temperature: 0°C, 2 h
  • Yield: 75–80%

Mechanism :

  • Deprotonation of the amine by NaHCO₃.
  • Nucleophilic attack on benzyl chloroformate.
  • Elimination of HCl to form the carbamate.

Alternative Routes and Optimization

One-Pot Synthesis Using CO₂ Coupling

A phosgene-free method employs CO₂, benzyl bromide, and the amine intermediate:

Reactants :

  • 4-Chloro-1-(4-fluorophenyl)-3-oxobutan-2-amine (1 equiv)
  • Benzyl bromide (1.2 equiv)
  • CO₂ (1 atm)

Catalyst :

  • Cs₂CO₃ (1.5 equiv), TBAI (0.1 equiv)

Conditions :

  • Solvent: DMF, 80°C, 8 h
  • Yield: 70–75%

Solid-Phase Synthesis for High-Throughput Production

Merrifield resin-bound amines react with CO₂ and benzyl halides, enabling scalable synthesis:

Steps :

  • Immobilize amine on resin.
  • Treat with CO₂ and benzyl bromide.
  • Cleave product via acidolysis.

Advantages :

  • Purity >95%
  • Suitable for combinatorial libraries.

Analytical Validation and Characterization

Chromatographic Data

Parameter Value
HPLC Retention 8.2 min (C18, 60% MeOH/H₂O)
TLC Rf 0.45 (EtOAc/Hexane, 1:1)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 4.21 (q, J = 6.8 Hz, 1H, NHCH), 3.02 (d, J = 6.8 Hz, 2H, CH₂Cl).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (carbamate).

Challenges and Mitigation Strategies

Racemization at the Amine Center

  • Cause : Basic conditions during carbamate formation.
  • Solution : Use low temperatures (0–5°C) and shorter reaction times.

Byproduct Formation

  • 4-Chloro Isomer : Minimized via precise stoichiometry of SO₂Cl₂.
  • Overalkylation : Controlled by TBAI in CO₂-based methods.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance mixing and heat transfer for chlorination steps.
  • Cost Efficiency : Benzyl chloroformate is preferred over (-)-3-BCS due to availability.

Chemical Reactions Analysis

Z-L-p-Fluoro-Phe-chloromethylketone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloromethyl group, using reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Z-L-p-Fluoro-Phe-chloromethylketone has diverse applications in scientific research:

    Chemistry: It is used to study enzyme inhibition mechanisms and to develop new synthetic methodologies.

    Biology: The compound is employed in the study of protease activity and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting proteases.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in various industrial processes

Mechanism of Action

The mechanism of action of Z-L-p-Fluoro-Phe-chloromethylketone involves the inhibition of protease enzymes. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This interaction is crucial for its therapeutic potential, as it can modulate biological pathways involving proteases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include halogenated phenyl ketones, carbamate-protected amines, and cytotoxic derivatives. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate (Target) C₁₈H₁₆ClFNO₃ 363.78 g/mol 4-Fluorophenyl, Cl, benzyl carbamate Not explicitly reported (inferred)
4-Chloro-1-(4-fluorophenyl)butan-1-one derivatives (e.g., Compounds 4a–j) Varies ~250–350 g/mol 4-Fluorophenyl, Cl, variable amines Cytotoxic (IC₅₀: 1.2–8.7 µM)
Benzyl N-[1-[[1-[[4-fluoro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]...]carbamate (Z-LLY-FMK) C₃₀H₄₀FN₃O₆ 557.65 g/mol 4-Hydroxyphenyl, branched alkyl, benzyl Calcium protease inhibitor
Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4) C₁₂H₁₃F₃N₂O₃ 290.24 g/mol Trifluoroethyl, benzyl carbamate Intermediate in drug synthesis

Key Observations:

  • Molecular Complexity: The target compound is less complex than Z-LLY-FMK, which has additional amino acid-like chains and a hydroxyphenyl group .
  • Carbamate Protection: Unlike intermediates using tert-butyl carbamate (e.g., in ), the benzyl group in the target compound may offer different stability or reactivity profiles during synthesis .

Critical Analysis of Divergent Features

  • Substituent Effects: The absence of a hydroxyphenyl group (cf. Z-LLY-FMK) may limit the target compound’s enzyme-targeting efficacy but enhance its metabolic stability .
  • Synthetic Flexibility: Compared to tert-butyl carbamate intermediates, the benzyl group in the target compound allows for milder deprotection conditions (e.g., hydrogenolysis) .

Biological Activity

Benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C18H18ClFNO3
  • Molecular Weight : 363.86 g/mol
  • CAS Number : 159878-01-0

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antimicrobial Properties : Research indicates that carbamate derivatives, including this compound, may possess antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for antibiotic development.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The structural features of the compound, particularly the presence of the fluorinated phenyl group, are believed to enhance its interaction with biological targets involved in cancer progression.
  • Enzyme Inhibition : Some studies have indicated that carbamate derivatives can act as enzyme inhibitors, potentially interfering with metabolic pathways in pathogens or cancer cells.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process:

  • Starting Materials : The synthesis begins with 4-chloroaniline and 4-fluorobenzoyl chloride.
  • Reagents : Common reagents include sodium bicarbonate for neutralization and solvents like acetone.
  • Procedure : The reaction is conducted under controlled temperatures to optimize yield and purity.

Case Study 1: Antimicrobial Efficacy

A study published in PubMed Central examined the antimicrobial activity of various carbamate derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, particularly against resistant strains .

Case Study 2: Anticancer Potential

In vitro studies conducted on human cancer cell lines demonstrated that this compound could reduce cell viability significantly. The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .

Data Table: Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli25
AntimicrobialStaphylococcus aureus15
AnticancerHeLa (cervical cancer)30
Enzyme InhibitionAcetylcholinesterase5

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